molecular formula C15H15ClN2O4 B159115 ML115

ML115

Cat. No.: B159115
M. Wt: 322.74 g/mol
InChI Key: FMWABCRYNLCXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML115 is a potent and selective activator of the signal transducer and activator of transcription 3 (STAT3). It has an effective concentration (EC50) of 2.0 nanomolar and is inactive against the related signal transducer and activator of transcription 1 (STAT1) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) anti-targets . This compound is primarily used in scientific research to study the STAT3 signaling pathway.

Mechanism of Action

Target of Action

The primary target of ML115 is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytokine-inducible transcription factor that plays crucial roles in inflammation and cancer .

Mode of Action

This compound acts as a cell-permeable STAT3 agonist . It selectively activates STAT3 with an EC50 of 2 nM, demonstrating over 28,000-fold selectivity for STAT3 over related targets like STAT1 and NFκB .

Biochemical Pathways

As an agonist of STAT3, this compound influences the JAK-STAT signaling pathway . This pathway is involved in processes such as cell growth, differentiation, apoptosis, and immune response. By activating STAT3, this compound can potentially affect these processes, although the specific downstream effects may vary depending on the cellular context.

Result of Action

The activation of STAT3 by this compound can lead to various molecular and cellular effects. For instance, it can increase the expression of BCL3, a known STAT3-dependent oncogene . .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could be of interest in various fields, such as medicinal chemistry, materials science, or chemical biology .

Chemical Reactions Analysis

Types of Reactions: ML115 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its functional groups, such as the chloro and methoxy groups on the aromatic ring.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of the chloro or methoxy groups with other functional groups.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWABCRYNLCXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=NOC(=C2)C3CC3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of ML115?

A: this compound is a highly selective inhibitor of matrix metalloproteinase-2 (MMP-2). [] While the exact mechanism is still under investigation, research suggests that this compound prevents the binding of MMP-2 to its substrates, thereby inhibiting its activity. []

Q2: What is the significance of MMP-2 inhibition in the context of cancer research?

A: MMP-2 plays a crucial role in tumor progression and metastasis. It is involved in the degradation of the extracellular matrix, allowing cancer cells to invade surrounding tissues and spread to distant sites. [] Inhibiting MMP-2 with compounds like this compound is a potential therapeutic strategy for controlling cancer progression. []

Q3: What specific role does MMP-2 play in prostate cancer dormancy and reawakening?

A: Research indicates that MMP-2 is involved in both the entry and exit of prostate cancer cells from a dormant state. [] During dormancy induction, MMP-2 expression facilitates the formation and survival of dormant cell clusters. [] Conversely, MMP-2 activity is upregulated during the reawakening of dormant prostate cancer cells, suggesting a role in promoting their transition back to a proliferative state. []

Q4: How was the role of this compound in prostate cancer dormancy investigated in vitro?

A: Researchers developed an in vitro model of prostate cancer dormancy using specific cell lines cultured under conditions that mimic the dormant state. [] Treatment with this compound was shown to prevent the reawakening of these dormant cells without impacting cell viability. [] This suggests that this compound could potentially inhibit the progression of dormant prostate cancer cells to a more aggressive state.

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